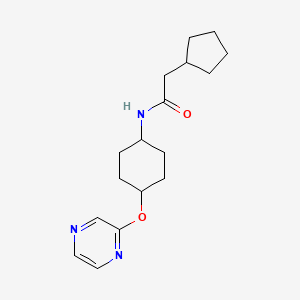

2-cyclopentyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide

Description

Properties

IUPAC Name |

2-cyclopentyl-N-(4-pyrazin-2-yloxycyclohexyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c21-16(11-13-3-1-2-4-13)20-14-5-7-15(8-6-14)22-17-12-18-9-10-19-17/h9-10,12-15H,1-8,11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMJVULCPSXJHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NC2CCC(CC2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide typically involves the following steps:

Formation of the cyclohexyl fragment: : This can be achieved through the hydrogenation of benzene to form cyclohexane, which is then substituted with appropriate functional groups to achieve the desired cyclohexyl configuration.

Incorporation of the pyrazin-2-yloxy group: : This step involves reacting pyrazine with an alcohol derivative to form the pyrazin-2-yloxy moiety.

Coupling with the acetamide group: : The final step is the acylation of the cyclohexyl and pyrazin-2-yloxy intermediates to form the target acetamide compound.

Industrial Production Methods

Industrial production of this compound would involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent choice, and catalysts. Scale-up processes would need to be designed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide undergoes several types of chemical reactions, including:

Oxidation: : The compound can be oxidized to introduce additional functional groups or to form oxidation products.

Reduction: : Reduction reactions can be used to alter the oxidation state of the compound or its substituents.

Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the nature of the substituents.

Common Reagents and Conditions

Typical reagents and conditions for these reactions include:

Oxidation: : Hydrogen peroxide, potassium permanganate, or other oxidizing agents under controlled temperatures.

Reduction: : Hydrogen gas with a palladium or platinum catalyst, or sodium borohydride in an appropriate solvent.

Substitution: : Halogenating agents for electrophilic substitution, or strong nucleophiles like sodium hydride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes. Substitution reactions often introduce new functional groups or change existing ones.

Scientific Research Applications

2-cyclopentyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide is used in various scientific research applications:

Chemistry: : It serves as a model compound for studying reaction mechanisms and kinetics.

Biology: : It is used to explore cellular processes and interactions due to its bioactive properties.

Industry: : It can be used in the development of new materials and chemicals, leveraging its unique reactivity.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets and modulating their activity. The pyrazin-2-yloxy group plays a key role in this interaction, potentially interacting with enzymes or receptors in biological systems. The cyclohexyl and acetamide moieties may influence the compound's pharmacokinetics and distribution within the body.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Physicochemical Properties

- Melting Points : The 4-fluorophenyl analog () melts at 150–152°C , while the bromophenyl-pyrazine derivative () has a higher melting range (433–435 K) due to stronger intermolecular H-bonding .

Biological Activity

2-Cyclopentyl-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H24N2O2

- Molecular Weight : 288.39 g/mol

The compound features a cyclopentyl group, a cyclohexyl moiety with a pyrazin-2-yloxy substituent, and an acetamide functional group, which contribute to its biological activity.

Research indicates that compounds with similar structures often interact with specific biological targets, such as receptors or enzymes involved in metabolic pathways. The pyrazine moiety is known to enhance lipophilicity and potentially improve central nervous system (CNS) penetration, making it a candidate for neurological applications.

Pharmacological Effects

- GLP-1 Receptor Modulation : Similar compounds have been shown to act as positive allosteric modulators of the glucagon-like peptide-1 receptor (GLP-1R), enhancing insulin secretion and exhibiting neuroprotective effects in models of diabetes and neurodegeneration .

- CNS Activity : The CNS penetrant nature of related compounds suggests potential applications in treating neurological disorders. For example, compounds targeting GLP-1R have demonstrated efficacy in reversing haloperidol-induced catalepsy, indicating their role in modulating dopaminergic pathways .

- Anti-inflammatory Properties : Preliminary studies indicate that related compounds may exhibit anti-inflammatory effects by modulating cytokine release and inhibiting pathways associated with inflammation .

Case Studies

Several studies have explored the biological activity of structurally similar compounds:

- Study on Insulin Secretion : A study demonstrated that a related compound potentiated low-dose exenatide to augment insulin secretion in primary mouse pancreatic islets. This suggests that this compound may enhance insulinotropic effects through GLP-1R modulation .

- Neuroprotective Effects : In models assessing neuroprotection, compounds with similar structures were effective in reducing neuronal cell death induced by oxidative stress, pointing towards potential applications in neurodegenerative diseases .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Q & A

Basic: What are the optimal reaction conditions for synthesizing 2-cyclopentyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide to maximize yield and purity?

Methodological Answer:

The synthesis involves multi-step optimization:

- Substitution Reaction : React 4-(pyrazin-2-yloxy)cyclohexanol (or a precursor) with a cyclopentyl acetyl chloride derivative under alkaline conditions (e.g., K₂CO₃ in DMF) to form the acetamide backbone .

- Stereochemical Control : Use (1r,4r)-cyclohexyl derivatives to ensure trans-configuration, confirmed by chiral HPLC or polarimetry .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity .

Key Parameters : - Temperature: 80–100°C for substitution; room temperature for condensation.

- Catalyst: DMAP (4-dimethylaminopyridine) for acyl transfer efficiency.

Basic: How can the stereochemical configuration of the (1r,4r)-cyclohexyl moiety be confirmed?

Methodological Answer:

- X-ray Crystallography : Resolve the crystal structure to unambiguously assign the trans-1,4-cyclohexyl configuration .

- NMR Spectroscopy : Use NOESY to detect spatial proximity of protons on the cyclohexyl ring and pyrazine oxygen .

- Chiral Chromatography : Compare retention times with enantiomerically pure standards .

Advanced: What strategies resolve contradictions in biological activity data across assay systems?

Methodological Answer:

- Assay Validation : Replicate experiments in orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives .

- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from compound degradation .

- Purity Analysis : Verify compound integrity via LC-MS to exclude batch-to-batch variability .

Example Workflow :

Compare IC₅₀ values in bacterial vs. mammalian cell lines.

Cross-validate with SPR (surface plasmon resonance) binding assays .

Advanced: How can computational modeling predict binding affinity to target proteins?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., pyrazine as a hydrogen bond acceptor) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.

- QSAR Analysis : Correlate substituent electronegativity (e.g., pyrazine vs. pyridine) with activity trends .

Intermediate: What analytical techniques characterize purity and stability under storage?

Methodological Answer:

- HPLC-PDA : Monitor degradation products at 254 nm; use C18 columns with acetonitrile/water mobile phase .

- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; track changes via NMR and mass spectrometry .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature to optimize storage conditions .

Advanced: What mechanistic implications do pyrazine substituents have on pharmacokinetics?

Methodological Answer:

- LogP Optimization : Introduce electron-withdrawing groups (e.g., Cl) on pyrazine to enhance solubility and reduce CYP450 metabolism .

- Plasma Protein Binding : Use equilibrium dialysis to assess if pyrazine modifications alter albumin affinity .

- Metabolite Identification : Incubate with hepatocytes and profile metabolites via UPLC-QTOF-MS .

Basic: How is regioselectivity achieved during pyrazine functionalization?

Methodological Answer:

- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the pyrazine C-H adjacent to nitrogen, followed by electrophilic quenching .

- Protecting Groups : Temporarily mask reactive sites (e.g., Boc for amines) to direct substitution to the 2-position .

Advanced: Can this compound act as a prodrug? Design and validation strategies.

Methodological Answer:

- Ester Prodrug Design : Synthesize phosphate or acetyl esters of the acetamide group for enhanced permeability .

- Enzymatic Activation : Test hydrolysis in plasma vs. target tissues (e.g., tumor lysates) using LC-MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.